molecular formula C9H3F7N2O B12858515 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12858515
M. Wt: 288.12 g/mol
InChI Key: ZYFJXGFBLDKEOR-UHFFFAOYSA-N
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Description

    Reagents: Fluorinating agents (e.g., Selectfluor), trifluoromethylating agents (e.g., trifluoromethyl iodide)

    Conditions: Typically carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions

  • Step 1: Synthesis of Benzimidazole Core

      Reagents: o-Phenylenediamine, formic acid

      Conditions: Reflux in formic acid to form benzimidazole.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C9H3F7N2O

Molecular Weight

288.12 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)

InChI Key

ZYFJXGFBLDKEOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F

Origin of Product

United States

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